2-Chloronicotinaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

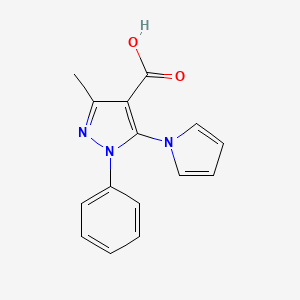

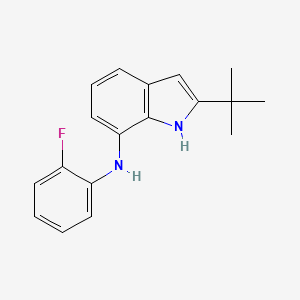

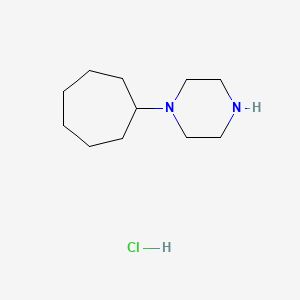

2-Chloronicotinaldehyde oxime is a biochemical used for proteomics research . It has a molecular formula of C6H5ClN2O and a molecular weight of 156.57 .

Synthesis Analysis

A palladium (II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via a novel C (formyl)-C (aryl) coupling strategy has been reported . This approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .Molecular Structure Analysis

The structure of oxime is a two-sided chain with a central atom consisting of carbon . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .Physical and Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . These compounds are present in the form of colorless crystals and are said to be less soluble in water .Scientific Research Applications

Synthesis and Chemical Transformations

Conversion to Carbonyl Compounds

Kim et al. (2010) demonstrated the conversion of oximes, including those related to 2-Chloronicotinaldehyde oxime, to their corresponding carbonyl compounds (aldehydes and ketones) under mild and eco-friendly conditions, which is noteworthy for its neutral and mild reaction conditions (Kim et al., 2010).

Synthesis of Quinolines

Narender et al. (2006) utilized Baylis-Hillman adducts obtained from substituted 2-Chloronicotinaldehydes for the synthesis of multisubstituted quinolines, demonstrating their antimicrobial activity. This research indicates the value of 2-Chloronicotinaldehyde derivatives in constructing complex heterocyclic systems with potential biological activities (Narender et al., 2006).

Bioconjugation and Biomolecular Applications

Oxime Formation in Bioconjugation

Kölmel and Kool (2017) discussed the versatile use of oxime formation, implicating derivatives of this compound in bioconjugation strategies. These strategies are employed across a variety of scientific fields, including polymer chemistry and chemical biology, for the conjugation of biomolecules and biomaterials, underscoring the significance of oxime chemistry in bioconjugation processes (Kölmel & Kool, 2017).

Chemosensors

Chemosensor for Metal Ions

Jeong et al. (2015) developed a 2-Chloronicotinaldehyde-functionalized rhodamine B derivative as an “OFF–ON” chemosensor for the detection of Al3+ ions. The sensor exhibits significant changes in its spectral behavior upon binding with Al3+, demonstrating the potential of 2-Chloronicotinaldehyde derivatives in the development of selective and sensitive chemosensors for metal ions (Jeong et al., 2015).

Antimicrobial and Antileukemic Activity

Antimicrobial and Antileukemic Derivatives

Suman et al. (2013) and Siwy et al. (2006) explored derivatives of 2-Chloronicotinaldehyde for their in vitro antimicrobial and antileukemic activities. These studies highlight the potential of this compound derivatives in the development of new therapeutic agents with antimicrobial and antileukemic properties (Suman et al., 2013); (Siwy et al., 2006).

Mechanism of Action

Target of Action

The primary target of 2-Chloronicotinaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oxime compounds, including this compound, are known for their ability to reactivate AChE that has been inhibited by organophosphates .

Mode of Action

This compound interacts with its target, AChE, by reactivating the enzyme. This reactivation occurs when the oxime compound binds to the organophosphate-inhibited AChE, reversing the inhibition and allowing the enzyme to resume its normal function of breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of nerve impulses mediated by acetylcholine. By reactivating AChE, this compound helps to regulate the levels of acetylcholine in the synaptic cleft, ensuring the proper functioning of the cholinergic pathway .

Pharmacokinetics

It’s known that the pharmacokinetics of oxime compounds can vary significantly, influencing their bioavailability and efficacy .

Result of Action

The primary result of this compound’s action is the reactivation of AChE. This reactivation allows the enzyme to resume its role in breaking down acetylcholine, thereby regulating nerve impulse transmission. This can help to reverse the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of the oxime’s reaction with AChE Additionally, the presence of other substances, such as other drugs or toxins, can potentially interfere with the oxime’s action

Safety and Hazards

Future Directions

Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning have been reported . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

Biochemical Analysis

Biochemical Properties

2-Chloronicotinaldehyde oxime plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme crucial for terminating cholinergic synaptic transmission. This compound acts as a reactivator of acetylcholinesterase, which is inhibited by organophosphorus compounds . This interaction is vital for counteracting the toxic effects of organophosphorus pesticides and nerve agents.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce necrosis and apoptosis in different cell types, including skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms, which can lead to cell death through oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholinesterase. The compound binds to the enzyme and reactivates it by removing the inhibitory organophosphorus compound . This reactivation process is crucial for restoring normal cholinergic function. Additionally, this compound can form oximes through reactions with aldehydes and ketones, which further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained effects on cellular function, including prolonged oxidative stress and cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively reactivate acetylcholinesterase and mitigate the toxic effects of organophosphorus compounds . At high doses, this compound can exhibit toxic effects, including severe oxidative stress and cell death. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and detoxification. Its involvement in these pathways highlights its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for assessing its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in different subcellular locations can affect its function and interactions with other biomolecules. For example, its localization in the mitochondria can enhance its role in inducing oxidative stress and cell death.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloronicotinaldehyde oxime involves the conversion of 2-Chloronicotinaldehyde to its oxime derivative through a reaction with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Chloronicotinaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 2-Chloronicotinaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride to the solution.", "Add a base to the solution to initiate the reaction.", "Stir the reaction mixture at a suitable temperature for a suitable amount of time.", "Extract the product using a suitable solvent.", "Purify the product using standard techniques such as recrystallization or column chromatography." ] } | |

CAS No. |

215872-96-1 |

Molecular Formula |

C6H5ClN2O |

Molecular Weight |

156.57 g/mol |

IUPAC Name |

(NZ)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4- |

InChI Key |

LBOKKAFTDCGWBJ-WTKPLQERSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)Cl)/C=N\O |

SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1311498.png)

![4-[(2-Isopropyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1311518.png)

![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)